molecular formula C8H15ClN2OS B1396786 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride CAS No. 1332531-06-2

3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride

Cat. No.: B1396786
CAS No.: 1332531-06-2
M. Wt: 222.74 g/mol
InChI Key: YEAYCYMTKGLPBF-UHFFFAOYSA-N
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Description

3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride is a useful research compound. Its molecular formula is C8H15ClN2OS and its molecular weight is 222.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to interact with enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter . Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially influencing various biochemical processes .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health . Furthermore, its interaction with cell signaling pathways can lead to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, resulting in increased levels of acetylcholine . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their efficacy in biochemical assays . Long-term exposure to this compound may lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these interactions is essential for elucidating the compound’s metabolic fate and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can impact its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects .

Properties

CAS No.

1332531-06-2

Molecular Formula

C8H15ClN2OS

Molecular Weight

222.74 g/mol

IUPAC Name

3-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-1-ol;hydrochloride

InChI

InChI=1S/C8H14N2OS.ClH/c1-7-5-10-8(12-7)6-9-3-2-4-11;/h5,9,11H,2-4,6H2,1H3;1H

InChI Key

YEAYCYMTKGLPBF-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)CNCCCO.Cl.Cl

Canonical SMILES

CC1=CN=C(S1)CNCCCO.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride
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3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride
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3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride
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3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride
Reactant of Route 5
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride
Reactant of Route 6
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride

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